Asciminib

Vue d'ensemble

Description

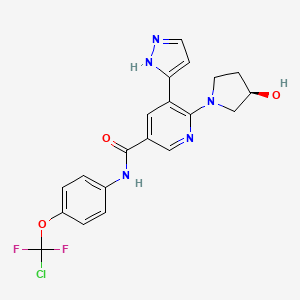

Asciminib, commercialisé sous le nom de marque Scemblix, est un médicament utilisé pour traiter la leucémie myéloïde chronique à chromosome Philadelphie positif (LMC Ph+). Il s’agit d’un nouveau type d’inhibiteur de tyrosine kinase qui cible spécifiquement la poche de myristoylation de l’ABL (STAMP), ce qui le distingue des autres traitements qui ciblent le site de liaison de l’ATP .

Mécanisme D'action

L’asciminib exerce ses effets en ciblant spécifiquement la poche de myristoylation de l’ABL, un site unique sur la protéine BCR-ABL1. Cette liaison inhibe l’activité de la protéine de fusion BCR-ABL1, qui est responsable de la prolifération incontrôlée des cellules leucémiques. Contrairement aux autres inhibiteurs qui ciblent le site de liaison de l’ATP, le mécanisme unique de l’this compound lui permet de surmonter les mutations de résistance qui affectent les autres traitements.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

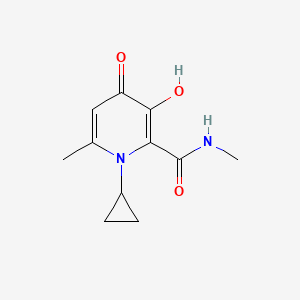

La synthèse de l’asciminib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation du noyau pyridine : Le noyau pyridine est synthétisé par une série de réactions impliquant la nitration, la réduction et la cyclisation.

Introduction du cycle pyrazole : Le cycle pyrazole est introduit par une réaction de condensation avec des dérivés de l’hydrazine.

Formation de la partie hydroxypyrrolidine : Ceci implique la réaction d’un dérivé de pyrrolidine approprié avec des réactifs appropriés pour introduire le groupe hydroxyle.

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l’utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’asciminib subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification de l’this compound.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles comme les amines et les alcools.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound qui peuvent avoir des propriétés pharmacologiques différentes ou une efficacité améliorée.

Applications De Recherche Scientifique

L’asciminib a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions des inhibiteurs de tyrosine kinase avec leurs cibles.

Biologie : Aide à comprendre les mécanismes moléculaires de la leucémie myéloïde chronique et le rôle de la poche de myristoylation de l’ABL.

Médecine : Principalement utilisé dans le traitement de la LMC Ph+, en particulier chez les patients résistants ou intolérants aux autres inhibiteurs de tyrosine kinase.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant des voies similaires.

Comparaison Avec Des Composés Similaires

Composés similaires

Imatinib : Le premier inhibiteur de tyrosine kinase utilisé pour le traitement de la LMC, cible le site de liaison de l’ATP.

Dasatinib : Un inhibiteur de deuxième génération ayant une activité plus large, mais ciblant également le site de liaison de l’ATP.

Nilotinib : Un autre inhibiteur de deuxième génération ayant une efficacité améliorée par rapport à l’imatinib, mais un site cible similaire.

Unicité de l’asciminib

L’unicité de l’this compound réside dans sa capacité à cibler la poche de myristoylation de l’ABL, offrant un mécanisme d’action alternatif qui peut être efficace contre les formes résistantes de la LMC. Cela en fait une option précieuse pour les patients qui ne répondent pas aux autres inhibiteurs de tyrosine kinase.

Propriétés

IUPAC Name |

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVZXURTCKPRDQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity. | |

| Record name | Asciminib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1492952-76-7 | |

| Record name | Asciminib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asciminib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCIMINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)